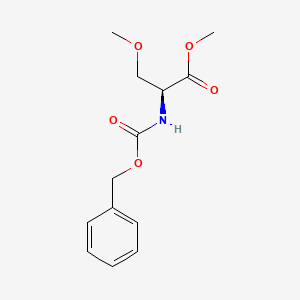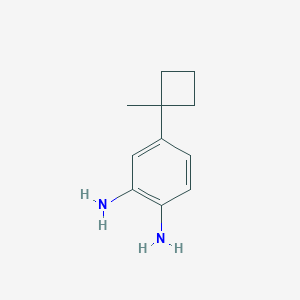
3-Pyridineacrylic acid chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pyridineacrylic acid chloride is an organic compound that belongs to the class of acid chlorides It is derived from 3-pyridineacrylic acid, which contains a pyridine ring substituted with an acrylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Pyridineacrylic acid chloride can be synthesized from 3-pyridineacrylic acid through a reaction with thionyl chloride or phosphorus pentachloride. The general reaction involves the conversion of the carboxylic acid group to an acid chloride group. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.
Example Reaction: [ \text{3-Pyridineacrylic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{Sulfur dioxide} + \text{Hydrogen chloride} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient conversion and minimize byproduct formation. The use of phosphorus pentachloride in a stepwise addition can also be employed to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Pyridineacrylic acid chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to revert to 3-pyridineacrylic acid.
Reduction: Can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Water: Hydrolysis under aqueous conditions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
3-Pyridineacrylic acid: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3-Pyridineacrylic acid chloride is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex molecules.
Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.
Materials Science: Used in the preparation of polymers and other materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-pyridineacrylic acid chloride involves its reactivity as an acid chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridineacrylic acid: The parent compound, which is less reactive than its acid chloride derivative.
3-Pyridinepropionic acid: Similar structure but with a propionic acid moiety instead of an acrylic acid moiety.
3-Thiopheneacetic acid: Contains a thiophene ring instead of a pyridine ring.
Uniqueness
3-Pyridineacrylic acid chloride is unique due to its high reactivity as an acid chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from similar compounds.
Eigenschaften
Molekularformel |
C8H6ClNO |
|---|---|
Molekulargewicht |
167.59 g/mol |
IUPAC-Name |
3-pyridin-3-ylprop-2-enoyl chloride |
InChI |
InChI=1S/C8H6ClNO/c9-8(11)4-3-7-2-1-5-10-6-7/h1-6H |
InChI-Schlüssel |
MBMPKEASGGKFJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















